molecular formula C17H31NO4 B3029416 2-(4-Methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethyl 4-oxopentanoate CAS No. 65447-77-0

2-(4-Methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethyl 4-oxopentanoate

Cat. No.: B3029416
CAS No.: 65447-77-0
M. Wt: 313.4 g/mol
InChI Key: CTJXKCPBMVLOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethyl 4-oxopentanoate is a chemical compound that belongs to the class of piperidine derivatives. It is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.

Mechanism of Action

Target of Action

Poly(4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol-alt-1,4-butanedioic acid), also known as a Hindered Amine Light Stabilizer (HALS), primarily targets ultraviolet (UV) radiation . It is used as a light stabilizer in various materials, particularly in plastics .

Mode of Action

The compound interacts with UV radiation and protects materials from degradation due to this radiation . It absorbs the UV radiation and dissipates the energy as heat, thereby preventing the UV radiation from causing damage to the material .

Biochemical Pathways

It is known that the compound plays a role in thedisproportionation of superoxide , facilitates hydrogen peroxide metabolism , and inhibits Fenton chemistry .

Pharmacokinetics

It is known that the compound can be found in human urine , suggesting that it is metabolized and excreted by the body.

Result of Action

The primary result of the action of this compound is the protection of materials from degradation due to UV radiation . By absorbing UV radiation and dissipating the energy as heat, the compound prevents the radiation from causing damage to the material .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as the intensity of UV radiation and the temperature of the environment . The compound is more effective in environments with high UV radiation, as it can absorb more radiation and provide greater protection to the material . The compound’s stability can also be affected by temperature, as higher temperatures can cause the compound to degrade .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethyl 4-oxopentanoate typically involves the reaction of 4-methoxy-2,2,6,6-tetramethylpiperidine with ethyl 4-oxopentanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethyl 4-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethyl 4-oxopentanoate is unique due to its specific structure, which combines the stability of the piperidine ring with the reactivity of the methoxy group. This makes it particularly effective in applications requiring both stability and reactivity.

Properties

IUPAC Name

2-(4-methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethyl 4-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO4/c1-13(19)7-8-15(20)22-10-9-18-16(2,3)11-14(21-6)12-17(18,4)5/h14H,7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJXKCPBMVLOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)OCCN1C(CC(CC1(C)C)OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65447-77-0
Record name Butanedioic acid, 1,4-dimethyl ester, polymer with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid, 1,4-dimethyl ester, polymer with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.024
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2-hydroxyethyl)-4-hydroxy-2,2,6,6-tetramethyl piperidine-succinic acid, dimethyl ester, copolymer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethyl 4-oxopentanoate
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethyl 4-oxopentanoate
Reactant of Route 3
Reactant of Route 3
2-(4-Methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethyl 4-oxopentanoate
Reactant of Route 4
Reactant of Route 4
2-(4-Methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethyl 4-oxopentanoate
Reactant of Route 5
2-(4-Methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethyl 4-oxopentanoate
Reactant of Route 6
Reactant of Route 6
2-(4-Methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethyl 4-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.